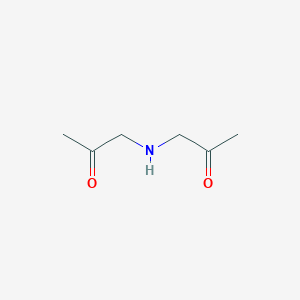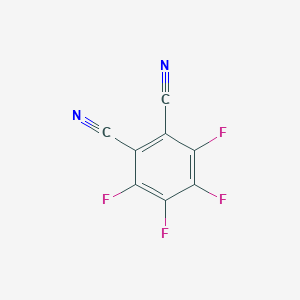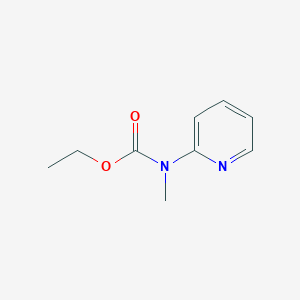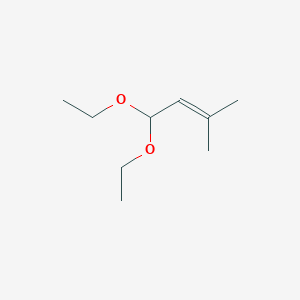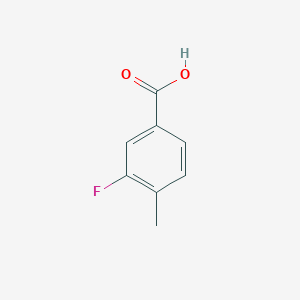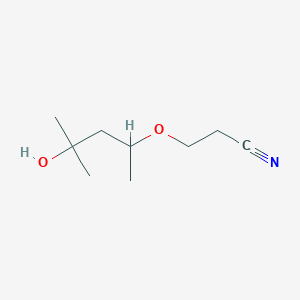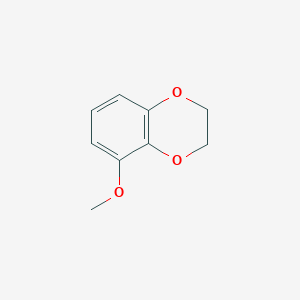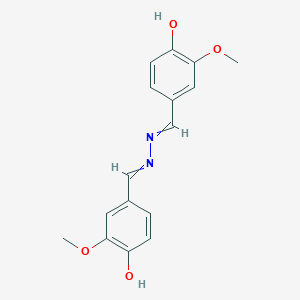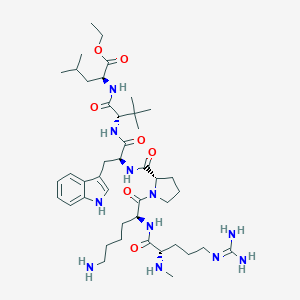
Malptll
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malptll is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of small-molecule inhibitors. Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Malptll has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. Some of the scientific research applications of Malptll include:
1. Cancer: Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the treatment of various types of cancer.
2. Inflammation: Malptll has been found to be effective in reducing inflammation in the body. This makes it a potential candidate for the treatment of various inflammatory diseases.
3. Neurodegenerative diseases: Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. This makes it a promising candidate for the treatment of these diseases.
Mecanismo De Acción
The mechanism of action of Malptll involves the inhibition of certain enzymes and proteins that are involved in various biological processes. Malptll acts as a small-molecule inhibitor that binds to these enzymes and proteins, preventing their activity. This leads to a reduction in the activity of these enzymes and proteins, which can have various therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Malptll are dependent on the specific enzymes and proteins that it inhibits. In general, Malptll has been found to have the following effects:
1. Inhibition of cancer cell growth and proliferation
2. Reduction of inflammation in the body
3. Inhibition of the progression of neurodegenerative diseases
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Malptll in lab experiments include its specificity and potency. Malptll has been found to be a highly specific inhibitor of certain enzymes and proteins, which makes it a valuable tool in studying these biological processes. Additionally, Malptll has been found to be a potent inhibitor, which means that it can be used at low concentrations in lab experiments.
The limitations of using Malptll in lab experiments include its proprietary nature and limited availability. The exact synthesis method of Malptll is not publicly available, which makes it difficult for researchers to produce the compound themselves. Additionally, Malptll is not widely available for purchase, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of Malptll. Some of these include:
1. Further studies on the specific enzymes and proteins that Malptll inhibits
2. Development of new derivatives of Malptll with improved potency and specificity
3. Clinical trials to evaluate the safety and efficacy of Malptll in humans
4. Investigation of the potential use of Malptll in combination with other drugs for the treatment of various diseases
Conclusion
Malptll is a synthetic molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. The synthesis method of Malptll is not publicly available, but it has been found to have several advantages and limitations for lab experiments. There are several future directions for the scientific research of Malptll, which could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of Malptll involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The exact synthesis method of Malptll is not publicly available due to its proprietary nature.
Propiedades
Número CAS |
125600-60-4 |
|---|---|
Nombre del producto |
Malptll |
Fórmula molecular |
C43H71N11O7 |
Peso molecular |
854.1 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1 |
Clave InChI |
BLWANJSERJECRU-ULWXFTFZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
SMILES canónico |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
Secuencia |
RKPWXL |
Sinónimos |
(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt (methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt MALPTLL methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester NT-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




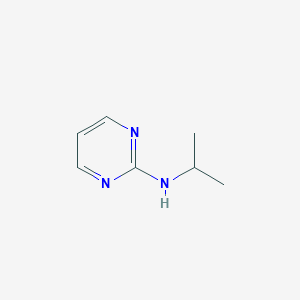

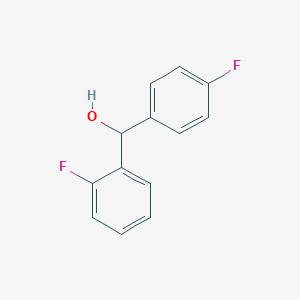

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
